2-Hydroxyheptanoic acid

CAS No.: 636-69-1

Cat. No.: VC1736339

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 636-69-1 |

|---|---|

| Molecular Formula | C7H14O3 |

| Molecular Weight | 146.18 g/mol |

| IUPAC Name | 2-hydroxyheptanoic acid |

| Standard InChI | InChI=1S/C7H14O3/c1-2-3-4-5-6(8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10) |

| Standard InChI Key | RGMMREBHCYXQMA-UHFFFAOYSA-N |

| SMILES | CCCCCC(C(=O)O)O |

| Canonical SMILES | CCCCCC(C(=O)O)O |

Introduction

Chemical Structure and Classification

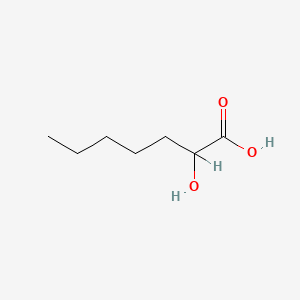

2-Hydroxyheptanoic acid (C₇H₁₄O₃) is classified as a monohydroxy fatty acid, specifically heptanoic acid with a hydroxy group substituted at position C-2 . It belongs to the medium-chain fatty acid family and has a molecular weight of 146.18 g/mol . This compound is also known by several synonyms including 2-hydroxy enanthoic acid and 2-hydroxy-heptanoic acid .

The chemical structure exhibits the following key features:

-

A linear seven-carbon chain (heptanoic backbone)

-

A hydroxyl (-OH) group at the C-2 position

-

A carboxylic acid group (-COOH) at one end

Chemical Identifiers

The compound can be identified through various chemical descriptors as detailed in the table below:

Physical and Chemical Properties

2-Hydroxyheptanoic acid possesses distinct physical and chemical properties that influence its behavior in various environments and applications.

Physical Properties

The following table summarizes the key physical properties of 2-hydroxyheptanoic acid:

Chemical Properties

The molecule contains both a hydroxyl group and a carboxylic acid group, making it capable of participating in various chemical reactions:

-

The hydroxyl group at the C-2 position makes it capable of hydrogen bonding and increases its water solubility compared to heptanoic acid

-

The carboxylic acid group can form esters, amides, and salts

-

Computed properties include:

Synthesis and Resolution

The synthesis and resolution of 2-hydroxyheptanoic acid have been described in scientific literature. Key research in this area was published by Hauser, Coleman, Huffman, and Carroll in the Journal of Organic Chemistry in 1974 . While the detailed synthesis methodology isn't fully described in the search results, it appears to involve specialized organic chemistry techniques for both synthesis and resolution of the racemic mixture into its enantiomers.

The process likely involves:

-

Synthesis of the racemic 2-hydroxyheptanoic acid

-

Resolution techniques to separate the (R) and (S) enantiomers

-

Purification steps to obtain the desired stereoisomer or racemic mixture

Both the (R) and (S) enantiomers have been characterized and are available as distinct compounds . These stereoisomers may exhibit different biological activities and chemical behaviors.

Biological Significance and Metabolic Roles

2-Hydroxyheptanoic acid serves as a metabolite in various biological systems. It has been reported in several organisms, including:

As a metabolite, it likely participates in specific metabolic pathways, potentially serving as an intermediate or byproduct in fatty acid metabolism. The presence of the hydroxyl group at the C-2 position distinguishes it from the parent heptanoic acid and affects its metabolic fate within biological systems.

Comparison with Related Hydroxy Fatty Acids

2-Hydroxyheptanoic acid belongs to a larger family of hydroxy fatty acids, which includes:

-

2-Hydroxyheptadecanoic acid (C₁₇H₃₄O₃) - a significantly longer chain analog

-

5-Hydroxyheptanoic acid - a positional isomer with the hydroxyl group at C-5

The structural similarities and differences among these compounds influence their biological activities and metabolic roles. For instance, 2-hydroxycaproic acid (2-hydroxyhexanoic acid) has been found in normal human blood and amniotic fluid, and is a significant metabolite in the cerebrospinal fluid of patients infected with Nocardia .

Stereochemistry and Enantiomers

2-Hydroxyheptanoic acid contains a stereogenic center at the C-2 position, giving rise to two enantiomers:

These enantiomers have identical physical properties but may exhibit different biological activities due to the stereospecific nature of biological systems. The resolution of these enantiomers, as studied by Hauser et al., allows for investigation of their individual properties and potential applications .

The stereochemistry is represented in their respective SMILES notations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume